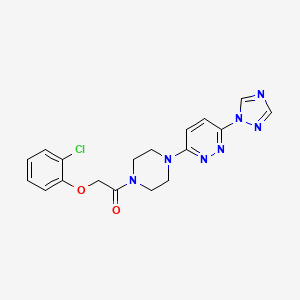
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone is a useful research compound. Its molecular formula is C18H18ClN7O2 and its molecular weight is 399.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(2-chlorophenoxy)ethanone is a complex organic compound that belongs to the class of substituted triazoles. These compounds have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. Its structure features a triazole ring, a pyridazine moiety, and a piperazine group, which are known to contribute to its biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C14H16ClN7O |
| Molecular Weight | 319.76 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and ethanol |
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, indicating potent anticancer activity . The mechanism of action involves apoptosis induction through cell cycle arrest at sub-G1 and G2/M phases, as evidenced by flow cytometric analysis .
Anti-inflammatory Activity
Triazole derivatives have shown promise as selective COX-2 inhibitors. In vitro studies indicated that certain compounds exhibit a superior selectivity ratio compared to established anti-inflammatory drugs like Meloxicam . The ability to inhibit COX enzymes suggests potential applications in treating inflammatory disorders.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been explored extensively. Some compounds have demonstrated effectiveness against bacterial strains such as Escherichia coli and Bacillus subtilis. The presence of bulky hydrophobic groups in these compounds enhances their antimicrobial efficacy .
Study 1: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of various triazole derivatives, it was found that compounds with specific substituents on the triazole ring exhibited enhanced activity against cancer cell lines. The study utilized the MTT assay to determine cell viability post-treatment with these compounds .
Study 2: COX Inhibition
Another investigation focused on the anti-inflammatory properties of triazole derivatives revealed that they significantly inhibited COX-2 activity while sparing COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Molecular Docking Studies
Molecular docking studies have been conducted to understand how these compounds interact with their biological targets. For example, docking simulations revealed that certain triazole derivatives bind effectively to the colchicine binding site of tubulin, providing insights into their potential mechanisms of action against cancer cells .
属性
IUPAC Name |
2-(2-chlorophenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O2/c19-14-3-1-2-4-15(14)28-11-18(27)25-9-7-24(8-10-25)16-5-6-17(23-22-16)26-13-20-12-21-26/h1-6,12-13H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONTUKLNAZGVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)COC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














